![molecular formula C10H10BrNO B1273402 3-Bromo-1-phenylpyrrolidin-2-one CAS No. 77868-83-8](/img/structure/B1273402.png)
3-Bromo-1-phenylpyrrolidin-2-one
Overview
Description
3-Bromo-1-phenylpyrrolidin-2-one is a chemical compound that has been the subject of various studies due to its potential applications in pharmaceutical sciences and agrochemistry. It is a brominated pyrrolidine derivative that can serve as a building block for the synthesis of other chemical entities.
Synthesis Analysis
The synthesis of this compound derivatives has been explored through different methods. One approach involves the bromoaminocyclization of 1,2-disubstituted olefinic amides catalyzed by amino-thiocarbamate, leading to the formation of 2-substituted 3-bromopyrrolidines, which can be further converted into dihydropyrroles and 2-substituted pyrrolidines . Another method includes the transformation of S-(1-phenylpyrrolidin-2-on-3-yl)isothiuronium bromides into substituted thiazolidin-4-ones, which involves a base-catalyzed reaction with a non-linear Brønsted dependence .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives can be characterized by various spectroscopic methods. For instance, the X-ray structure characterization of related compounds, such as antipyrine derivatives, has been performed, revealing the presence of hydrogen bonds and other intermolecular interactions that stabilize the crystal packing . These structural analyses are crucial for understanding the reactivity and potential applications of the compound.
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives includes their ability to undergo further chemical transformations. For example, the synthesis of 3-halopyrroles from 2-aryl-1-pyrrolines through α,α-dihalogenation with N-halosuccinimides followed by base-induced monodehydrohalogenation is one such reaction . This demonstrates the versatility of this compound as a precursor for synthesizing various halogenated pyrroles.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The solubility behavior of related compounds, such as triorganotin bromides, can vary significantly depending on the substituents present, which affects their potential use in different applications . Additionally, the regioselective synthesis of 3-trifluoromethylpyrroles from N-acyl α-amino acids and 2-bromo-3,3,3-trifluoropropene indicates the influence of electronic nature and size of substituents on the properties of the resulting compounds .
Scientific Research Applications
Bromodomain Inhibitors
3-Bromo-1-phenylpyrrolidin-2-one derivatives are explored in the design of bromodomain inhibitors. A study by Hilton-Proctor et al. (2020) highlights the synthesis of structurally complex, chiral compounds from 4-phenyl substituted analogues, showing improved affinity as inhibitors of bromodomain-containing protein 4, which has implications in gene regulation and cancer therapy (Hilton-Proctor et al., 2020).
Antifungal Activity
In the realm of antimicrobial research, Cvetković et al. (2019) synthesized derivatives of this compound with significant in vitro antifungal activities against a broad spectrum of fungi, highlighting its potential as a novel fungicide (Cvetković et al., 2019).
Kinetics and Mechanism of Formation and Decomposition
A study by Sedlák et al. (2002) investigates the chemical behavior of this compound derivatives in basic mediums. The study reveals insights into the kinetics and mechanisms of formation and decomposition, crucial for understanding its reactivity and stability (Sedlák et al., 2002).
Building Blocks in Organic Synthesis
Westerlund et al. (2001) investigated this compound analogues as building blocks in organic synthesis. Their research provides insights into the compound’s reactions with primary amines and its utility in the synthesis of aza-heterocycles and carbocycles (Westerlund et al., 2001).
Safety and Hazards
The safety information for “3-Bromo-1-phenylpyrrolidin-2-one” includes hazard statements such as H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of eye contact .
properties
IUPAC Name |
3-bromo-1-phenylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-9-6-7-12(10(9)13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRJWDQGHVJQAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392733 | |
Record name | 3-bromo-1-phenylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77868-83-8 | |
Record name | 3-bromo-1-phenylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (�±)-3-Bromo-1-phenyl-2-pyrrolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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